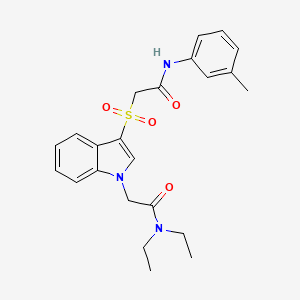

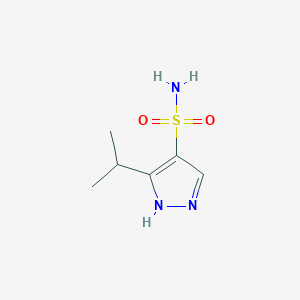

![molecular formula C8H13NS B2379655 Ethyl[2-(thiophen-2-yl)ethyl]amine CAS No. 753413-40-0](/img/structure/B2379655.png)

Ethyl[2-(thiophen-2-yl)ethyl]amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl[2-(thiophen-2-yl)ethyl]amine is an aromatic amine . It is also known as 2-Thiopheneethylamine . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 2-Thiopheneethylamine involves the reaction of N,N-Dimethylformamide (DMF) with thiophene to obtain 2-thiophenecarbaldehyde, which then reacts with isopropyl chloroacetate to obtain 2-thiopheneacetaldehyde. This is followed by a reaction with hydroxylamine hydrochloride to obtain 2-thiopheneacetaldehyde oxime, which is finally reduced to give 2-thiopheneethylamine .Molecular Structure Analysis

The molecular weight of Ethyl[2-(thiophen-2-yl)ethyl]amine is 155.26 .Chemical Reactions Analysis

2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .Physical And Chemical Properties Analysis

Ethyl[2-(thiophen-2-yl)ethyl]amine is a liquid at room temperature . It has a molecular weight of 155.26 . The density is 1.087 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

- Researchers explore these derivatives for their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

- They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Medicinal Chemistry and Drug Development

Industrial Chemistry and Material Science

Coordination Chemistry

Catalysis and Synthetic Methods

Safety and Hazards

Wirkmechanismus

Target of Action

Ethyl[2-(thiophen-2-yl)ethyl]amine is an aromatic amine

Mode of Action

It’s known to undergo microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives . This suggests that it may interact with its targets through a similar condensation mechanism, leading to changes in the targets’ structure and function.

Biochemical Pathways

It’s used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones . Pyrimidines are crucial components of nucleic acids, suggesting that this compound may influence nucleic acid synthesis and related biochemical pathways.

Pharmacokinetics

Its physical properties such as boiling point (200-201 °c/750 mmhg), density (1087 g/mL at 25 °C), and solubility in DMSO and methanol can influence its bioavailability and pharmacokinetics.

Result of Action

Its use in the synthesis of pyrimidine derivatives suggests that it may influence cellular processes involving these compounds, such as DNA replication and RNA transcription.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl[2-(thiophen-2-yl)ethyl]amine. For instance, its properties are unstable, requiring protection with nitrogen gas . Additionally, it’s sensitive to air , indicating that exposure to oxygen and other atmospheric components may affect its stability and activity.

Eigenschaften

IUPAC Name |

N-ethyl-2-thiophen-2-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-2-9-6-5-8-4-3-7-10-8/h3-4,7,9H,2,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVAHTDYBPNNCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl[2-(thiophen-2-yl)ethyl]amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(pyridin-2-yloxy)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2379572.png)

![(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2379577.png)

![2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2379578.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2379579.png)

![4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2379584.png)